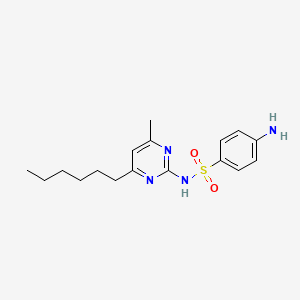
alpha-(3,5-Xylylimino)-O-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3,5-Xylylimino)-O-cresol is an organic compound that belongs to the class of imines and phenols It is characterized by the presence of a xylylimino group attached to the alpha position of a cresol molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3,5-xylylimino)-O-cresol typically involves the condensation reaction between 3,5-xylylamine and O-cresol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also focuses on minimizing waste and ensuring the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Alpha-(3,5-xylylimino)-O-cresol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets suggest possible applications in drug development.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of alpha-(3,5-xylylimino)-O-cresol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include the formation of imine bonds and subsequent stabilization of the protein-ligand complex.
Comparación Con Compuestos Similares
Alpha-(3,5-xylylimino)-O-toluene: Similar structure but with a toluene moiety instead of cresol.
Alpha-(3,5-xylylimino)-O-phenol: Similar structure but with a phenol moiety instead of cresol.
Uniqueness: Alpha-(3,5-xylylimino)-O-cresol is unique due to the presence of both the xylylimino group and the cresol moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
14526-02-4 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-[(3,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-11-7-12(2)9-14(8-11)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3 |
Clave InChI |
CYZZXVVZGARMGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N=CC2=CC=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


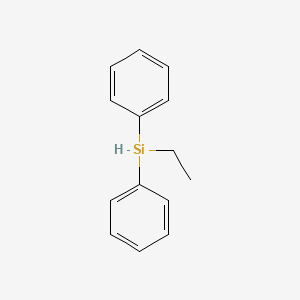
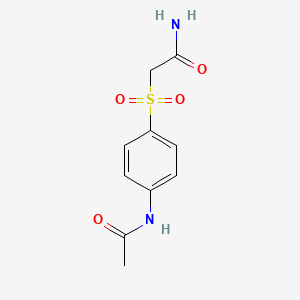

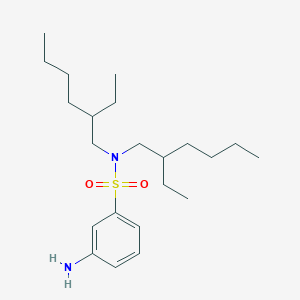



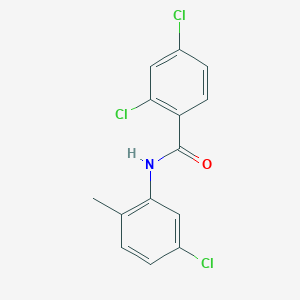
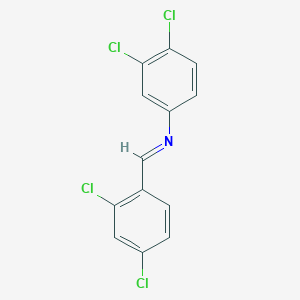


![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)
